molecular formula C14H17ClO4 B14216083 Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester CAS No. 823214-62-6

Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester

Cat. No.: B14216083
CAS No.: 823214-62-6
M. Wt: 284.73 g/mol
InChI Key: JDPZYPPPGMBZEY-UHFFFAOYSA-N
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Description

Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester is a chemical compound with the molecular formula C13H15ClO4 It is an ester derivative of pentanoic acid, featuring a chlorophenoxy group and a methyl group attached to the pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester typically involves the esterification of 2-(4-chlorophenoxy)-4-methyl-3-oxopentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and ethanol in the presence of a strong acid or base.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 2-(4-chlorophenoxy)-4-methyl-3-oxopentanoic acid and ethanol.

    Reduction: 2-(4-chlorophenoxy)-4-methyl-3-hydroxypentanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The chlorophenoxy group may interact with enzymes or receptors, modulating their activity. The ester functionality allows the compound to be hydrolyzed in biological systems, releasing the active acid form, which can then exert its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxo-, ethyl ester: Similar structure but with an additional methyl group.

    2-(4-chlorophenoxy)pentanoic acid: The acid form without the ester group.

    4-chlorophenoxyacetic acid: A simpler structure with only the chlorophenoxy group attached to acetic acid.

Uniqueness

Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenoxy group enhances its interaction with biological targets, while the ester functionality allows for controlled release of the active acid form in biological systems.

Properties

CAS No.

823214-62-6

Molecular Formula

C14H17ClO4

Molecular Weight

284.73 g/mol

IUPAC Name

ethyl 2-(4-chlorophenoxy)-4-methyl-3-oxopentanoate

InChI

InChI=1S/C14H17ClO4/c1-4-18-14(17)13(12(16)9(2)3)19-11-7-5-10(15)6-8-11/h5-9,13H,4H2,1-3H3

InChI Key

JDPZYPPPGMBZEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C(C)C)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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